GSK 2945 Hydrochloride
Description
Overview of Nuclear Receptors as Transcriptional Regulators
Nuclear receptors are a large family of proteins found within cells that act as transcription factors. nih.gov This means they can bind directly to DNA and regulate the expression of specific genes. wikipedia.org These receptors are crucial for sensing a variety of molecules, including hormones like steroids and thyroid hormone, as well as certain vitamins. wikipedia.org The binding of a molecule, known as a ligand, to its corresponding nuclear receptor causes a conformational change in the receptor protein. This change, in turn, modulates the receptor's ability to regulate gene expression, often leading to either an increase (transactivation) or decrease (transrepression) in the transcription of target genes. wikipedia.org
Nuclear receptors are modular proteins, typically consisting of a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.gov The DBD is responsible for recognizing and binding to specific DNA sequences called hormone response elements (HREs), while the LBD binds to the signaling molecules. indigobiosciences.com This direct interaction with the genome is a defining characteristic of nuclear receptors, differentiating them from other classes of receptors. wikipedia.org Through this mechanism, nuclear receptors play a pivotal role in a vast array of physiological processes, including development, metabolism, and homeostasis. nih.govwikipedia.org
The Core Circadian Clock Mechanism and Interplay with Metabolic Pathways
The circadian clock is an internal, self-sustaining timekeeping system that generates roughly 24-hour rhythms in a wide range of biological processes. nih.govpnas.org This internal clock allows organisms to anticipate and adapt to the daily cycles of light and darkness in their environment. nih.gov At the molecular level, the core of the circadian clock in mammals is a network of transcription-translation feedback loops involving a set of "clock genes." nih.govbohrium.com
This intricate molecular machinery is not isolated; it is deeply intertwined with metabolic pathways. nih.gov The circadian system coordinates metabolic processes to optimize energy storage and expenditure over the 24-hour day. nih.gov For instance, it helps to temporally separate anabolic (building up) and catabolic (breaking down) reactions. nih.gov This coordination is bidirectional. The circadian clock regulates the expression of key metabolic genes, and conversely, metabolic signals can feed back to influence the clock's function. oup.com This reciprocal relationship ensures that metabolic processes are aligned with the daily cycles of feeding and fasting, and activity and rest. nih.gov Disruption of this delicate interplay has been linked to the development of metabolic diseases. nih.gov
Role of REV-ERB Subfamily in Biological Rhythms and Metabolic Homeostasis
Within the large family of nuclear receptors, the REV-ERB subfamily plays a particularly critical role as a core component of the circadian clock machinery. researchgate.netwikipedia.org This subfamily consists of two members, REV-ERBα (also known as NR1D1) and REV-ERBβ (NR1D2). wikipedia.orgmdpi.com These proteins act primarily as transcriptional repressors. mdpi.com
REV-ERBs are key regulators of clock gene expression, most notably by repressing the transcription of a gene called Bmal1, a central activator in the core clock loop. wikipedia.org This repressive action is a crucial part of the negative feedback loop that generates circadian oscillations. bohrium.com Beyond their role in the clock itself, REV-ERBs are recognized as major regulators of metabolic homeostasis. researchgate.netnih.gov They are highly expressed in metabolically active tissues such as the liver, skeletal muscle, and adipose tissue, where they influence glucose and lipid metabolism, as well as inflammation. mdpi.comnih.gov By linking the circadian clock with metabolic pathways, the REV-ERB subfamily acts as a critical integrator, ensuring that metabolic processes are appropriately timed to the body's internal clock. researchgate.netbohrium.com
The Chemical Compound: GSK 2945 Hydrochloride
This compound is a chemical compound classified as a tertiary amine. biocat.commedchemexpress.com It is specifically recognized as a highly specific antagonist of the REV-ERBα and REV-ERBβ receptors. targetmol.commedchemexpress.com An antagonist is a substance that binds to a receptor but does not activate it, instead blocking the action of an agonist (a substance that activates the receptor). patsnap.com
The hydrochloride salt form of GSK 2945 is often used in research as it is more stable than the free base form while retaining the same biological activity. medchemexpress.com
Mechanism of Action and Research Findings
This compound functions by blocking the repressive activity of the REV-ERB proteins. medchemexpress.comtargetmol.compatsnap.com By doing so, it can de-repress the target genes that are normally silenced by REV-ERB. patsnap.com This action can influence a variety of biological processes that are under the control of these nuclear receptors. patsnap.com
Research has shown that GSK 2945 dose-dependently enhances the transcriptional activity of a luciferase reporter driven by the Bmal1 gene, a known target of REV-ERB repression. medchemexpress.comtargetmol.com This provides evidence for its antagonistic effect on REV-ERB.
One of the key research findings related to this compound is its effect on cholesterol metabolism. medchemexpress.comtargetmol.com Studies have demonstrated that treatment with this compound leads to an increase in the levels of cholesterol 7α-hydroxylase (CYP7A1). medchemexpress.comtargetmol.com CYP7A1 is a critical enzyme in the pathway that converts cholesterol into bile acids, a primary route for cholesterol elimination from the body.
Specifically, in both mouse and human primary hepatocytes, treatment with GSK 2945 resulted in increased mRNA and protein levels of CYP7A1. medchemexpress.commedkoo.com Further investigation revealed that GSK 2945 also increases the expression of Liver Receptor Homolog-1 (LRH-1), which is a known activator of CYP7A1 transcription. medchemexpress.comtargetmol.com In animal studies, administration of GSK 2945 to wild-type mice led to increased hepatic levels of Cyp7a1 and a subsequent lowering of plasma cholesterol levels. medchemexpress.comtargetmol.com
| Experimental System | Treatment | Key Findings |
| Mouse and Human Primary Hepatocytes | GSK 2945 (20 μM) | Increased mRNA and protein levels of Cyp7a1/CYP7A1. medchemexpress.commedkoo.com Increased mRNA and protein levels of Lrh-1/LRH-1. medchemexpress.comtargetmol.com |
| Wild-type mice | GSK 2945 | Increased hepatic Cyp7a1 levels and lowered plasma cholesterol. medchemexpress.comtargetmol.com |
These findings highlight the potential of this compound as a tool to study the role of REV-ERB in cholesterol homeostasis and to explore the therapeutic implications of modulating this pathway.
Properties
Molecular Formula |
C₂₀H₁₈Cl₂N₂O₂S .HCl |
|---|---|
Molecular Weight |
421.343646 |
Synonyms |
N-(4-Chloro-2-methylbenzyl)-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride; N-[(4-Chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-2-thiophenemethanamine Hydrochloride |
Origin of Product |
United States |
Gsk 2945 Hydrochloride: a Molecular Probe for Rev Erbα Antagonism
Classification and Pharmacological Characterization as a Selective Antagonist
GSK 2945 Hydrochloride is classified as a tertiary amine and is a potent and highly specific antagonist of REV-ERBα. medchemexpress.com Its primary mechanism of action involves inhibiting the transcriptional repression activity of REV-ERBα. By doing so, it can modulate the expression of genes involved in circadian rhythm and metabolism.
Research has demonstrated that this compound dose-dependently enhances the transcriptional activity of a luciferase reporter for Bmal1, a core clock gene that is a known target of REV-ERBα, with a half-maximal effective concentration (EC50) of 2.05 μM. medchemexpress.com Furthermore, treatment with GSK 2945 has been shown to increase the levels of Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis and a key regulator of cholesterol metabolism, in both mouse and human primary hepatocytes. medchemexpress.commedchemexpress.com
This compound exhibits high specificity for both the mouse (Rev-erbα) and human (REV-ERBα) forms of the receptor. This cross-reactivity makes it a valuable tool for translating findings from preclinical animal models to human biology. The compound demonstrates similar potency in antagonizing both orthologs, with EC50 values of 21.5 μM for mouse Rev-erbα and 20.8 μM for human REV-ERBα. medchemexpress.commedchemexpress.com
| Target | Species | Activity (EC50) |
|---|---|---|
| REV-ERBα | Mouse | 21.5 μM |
| REV-ERBα | Human | 20.8 μM |
| Bmal1 Luciferase Reporter | - | 2.05 μM |
Relationship to Predecessor Compounds and Analogues (e.g., GSK 4112)
This compound was developed based on the chemical scaffold of its predecessor, GSK 4112. jci.org Interestingly, while they share a structural lineage, their pharmacological activities are opposing. GSK 4112 is a known agonist of REV-ERBα, meaning it activates the receptor's transcriptional repression function. medchemexpress.comwikipedia.org
The development of GSK 2945 as an antagonist from an agonist precursor highlights the subtle structural modifications that can dramatically alter the interaction of a small molecule with its target protein. While the precise structure-activity relationship and the specific molecular changes that confer the switch from agonism to antagonism are not extensively detailed in publicly available literature, it is a clear example of how medicinal chemistry efforts can fine-tune the pharmacological profile of a compound. One study noted that GSK 2945 was designed based on structural similarities to GSK 4112 and that its activity can vary depending on the cell or organ type, exhibiting both activation and inhibition of REV-ERBα. jci.org
The progression from GSK 4112 to other compounds, including those leading to GSK 2945, was driven by the need to overcome the poor solubility and unfavorable pharmaceutical properties of the initial agonist. jci.org This iterative process of chemical synthesis and biological testing is fundamental to the development of more refined and effective molecular probes for biological research.
| Compound | Pharmacological Activity | Target | Reported Potency (EC50) |
|---|---|---|---|
| This compound | Antagonist | REV-ERBα | 20.8 μM (Human), 21.5 μM (Mouse) medchemexpress.commedchemexpress.com |
| GSK 4112 | Agonist | REV-ERBα | 0.4 μM medchemexpress.commedchemexpress.com |
Molecular and Cellular Mechanisms of Action of Gsk 2945 Hydrochloride
Modulation of REV-ERBα Transcriptional Activity
REV-ERBα is a crucial component of the circadian clock machinery, acting as a transcriptional repressor that helps regulate the rhythmic expression of various genes. researchgate.netnih.gov One of its primary targets is the Bmal1 gene, a core activator of the circadian clock. nih.govnih.gov By repressing Bmal1, REV-ERBα establishes a key negative feedback loop in the maintenance of circadian rhythms. nih.gov GSK 2945 Hydrochloride functions as a REV-ERBα antagonist, interfering with this repressive activity. nih.govmedchemexpress.com
Studies utilizing luciferase reporter assays have demonstrated the effect of this compound on the promoter activity of Bmal1. As an antagonist of REV-ERBα, GSK 2945 has been shown to dose-dependently enhance the transcriptional activity of a Bmal1 luciferase reporter, with a reported EC50 of 2.05 μM. medchemexpress.com This enhancement occurs because GSK 2945 opposes the natural repressor function of REV-ERBα, leading to increased expression of its target gene, Bmal1. nih.govmedchemexpress.com It is worth noting that some conflicting reports exist, with one study suggesting an agonistic effect that represses Bmal1 promoter activity; however, the characterization of GSK 2945 as a REV-ERBα antagonist is more widely cited. nih.govresearchgate.net
| Compound | Target | Assay | Observed Effect | EC50 |
|---|---|---|---|---|
| GSK 2945 | REV-ERBα / Bmal1 Promoter | Bmal1 Luciferase Reporter Assay | Enhancement of transcriptional activity | 2.05 μM |
Regulation of Cholesterol 7α-Hydroxylase (CYP7A1) Expression
Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene, is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. nih.govnih.gov The regulation of its expression is critical for maintaining cholesterol and bile acid homeostasis. nih.govnih.gov Research has established that this compound plays a significant role in upregulating the expression of this key metabolic enzyme. nih.govmedchemexpress.com
Treatment with this compound has been shown to directly increase the levels of both mRNA and protein for Cyp7a1/CYP7A1. nih.govmedchemexpress.com In studies involving mouse and human primary hepatocytes, application of GSK 2945 resulted in a significant rise in the expression of Cyp7a1/CYP7A1. nih.govmedchemexpress.com This effect was observed after 12 and 24 hours of treatment, with a notable increase in protein levels at the 24-hour mark. medchemexpress.com This upregulation of CYP7A1 leads to increased microsomal activity of the enzyme, enhancing the conversion of cholesterol into bile acids. nih.gov
The upregulation of CYP7A1 by GSK 2945 is mechanistically linked to another nuclear receptor, Liver Receptor Homolog-1 (LRH-1). nih.gov LRH-1 is a known hepatic activator of Cyp7a1/CYP7A1 expression. nih.govkjg.or.kr Experiments have demonstrated that in parallel with the increase in Cyp7a1/CYP7A1, treatment with GSK 2945 also causes a corresponding increase in both the mRNA and protein levels of Lrh-1/LRH-1. nih.govmedchemexpress.com This suggests that the effect of GSK 2945 on CYP7A1 is mediated through its influence on LRH-1. nih.gov
| Molecule | Effect on mRNA Levels | Effect on Protein Levels |
|---|---|---|
| Cyp7a1/CYP7A1 | Increased | Increased |
| Lrh-1/LRH-1 | Increased | Increased |
Interactions within the REV-ERBα/LRH-1/CYP7A1 Axis
The molecular actions of this compound highlight a critical regulatory cascade involving REV-ERBα, LRH-1, and CYP7A1. This axis connects the circadian clock machinery to the regulation of cholesterol metabolism. nih.gov The function of GSK 2945 as a REV-ERBα antagonist is central to the modulation of this entire pathway.
Further mechanistic studies, including luciferase reporter, mobility shift, and chromatin immunoprecipitation (ChIP) assays, have confirmed that Lrh-1/LRH-1 is a direct target gene of REV-ERBα. nih.gov In its active state, REV-ERBα functions to transcriptionally repress the expression of LRH-1. nih.gov By acting as an antagonist, this compound inhibits this repressive action of REV-ERBα. This inhibition lifts the suppression of the LRH-1 gene, leading to its increased expression. The subsequent rise in LRH-1 protein, a key activator of the CYP7A1 gene, results in the observed upregulation of CYP7A1 and the promotion of bile acid synthesis. nih.gov Therefore, REV-ERBα regulates Cyp7a1 and cholesterol metabolism through its direct repression of the LRH-1 receptor. nih.gov
LRH-1 as a Direct Target Gene of REV-ERBα
The nuclear receptor REV-ERBα (encoded by the NR1D1 gene) is a crucial component of the mammalian circadian clock, functioning primarily as a transcriptional repressor. wikipedia.org It plays a significant role in regulating gene expression networks involved in metabolism and inflammation. nih.gov One of the key mechanisms through which REV-ERBα exerts its regulatory effects is by directly targeting and repressing the expression of other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.
This compound, a synthetic antagonist of REV-ERBα, has been instrumental in elucidating this regulatory relationship. medchemexpress.com By inhibiting the repressive activity of REV-ERBα, this compound leads to an increase in the expression of REV-ERBα's target genes. nih.govresearchgate.net This antagonistic action effectively removes the "brake" that REV-ERBα places on gene transcription.
Research has demonstrated that REV-ERBα directly represses the transcription of Lrh-1. medchemexpress.comthno.org This repression is a key element in the control of certain metabolic pathways. For instance, REV-ERBα's regulation of the cholesterol 7α-hydroxylase gene (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is mediated through its control of LRH-1. medchemexpress.comthno.org LRH-1 is an activator of CYP7A1 transcription. thno.org By repressing LRH-1, REV-ERBα indirectly inhibits CYP7A1 expression. thno.org
The application of this compound disrupts this repressive action. Treatment with this compound has been shown to upregulate the expression of LRH-1. medchemexpress.com This, in turn, leads to increased expression of CYP7A1, highlighting the hierarchical regulatory cascade of REV-ERBα -> LRH-1 -> CYP7A1. medchemexpress.com
The molecular interaction between REV-ERBα and the Lrh-1 gene promoter involves REV-ERBα binding to specific DNA sequences known as REV-ERB response elements (RevREs) or ROR response elements (ROREs) within the regulatory regions of its target genes. nih.govmedchemexpress.com Upon binding, REV-ERBα recruits co-repressor complexes, which then lead to the transcriptional silencing of the gene. nih.gov As an antagonist, this compound prevents this recruitment of co-repressors, thereby de-repressing the target gene's expression.
The table below summarizes the effects of this compound on the REV-ERBα/LRH-1 signaling axis as documented in scientific literature.
| Compound | Target | Effect on Target | Downstream Effect on LRH-1 Expression | Resulting Impact on CYP7A1 Expression |
| This compound | REV-ERBα | Antagonist / Inhibitor | Upregulation | Increase |
This table illustrates the inhibitory effect of this compound on REV-ERBα, leading to the upregulation of LRH-1 and a subsequent increase in CYP7A1 expression.
Cellular and in Vitro Investigations Utilizing Gsk 2945 Hydrochloride
Studies in Primary Hepatocytes (Mouse and Human)
Primary hepatocytes, which maintain physiological relevance, have been instrumental in understanding the hepatic effects of GSK 2945 Hydrochloride.
Demonstration of Increased Cyp7a1/CYP7A1 Expression
Treatment of both mouse and human primary hepatocytes with this compound has been shown to increase the levels of Cholesterol 7α-hydroxylase (Cyp7a1/CYP7A1), the rate-limiting enzyme in bile acid synthesis. medchemexpress.com Studies have demonstrated that incubation with the compound leads to a significant rise in both the mRNA and protein expression of Cyp7a1 in mouse hepatocytes and CYP7A1 in human primary hepatocytes. medchemexpress.com This effect is, at least in part, mediated by the upregulation of Liver receptor homolog-1 (Lrh-1/LRH-1), a known hepatic activator of Cyp7a1/CYP7A1 gene transcription. medchemexpress.com Treatment with this compound was observed to increase the mRNA and protein levels of Lrh-1/LRH-1. medchemexpress.com
| Cell Type | Target Gene/Protein | Observed Effect |
|---|---|---|
| Mouse Primary Hepatocytes | Cyp7a1 | Increased mRNA and protein expression |
| Human Primary Hepatocytes | CYP7A1 | Increased mRNA and protein expression |
| Mouse and Human Primary Hepatocytes | Lrh-1/LRH-1 | Increased mRNA and protein expression |
Cell-Based Assays for Antagonist Activity Characterization
This compound has been characterized as a highly specific antagonist of Rev-erbα (mouse) and REV-ERBα (human). medchemexpress.com Cell-based functional assays are employed to determine the potency of this antagonism. These assays typically measure the ability of the compound to counteract the repressive effects of Rev-erbα/REV-ERBα on its target genes. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of the antagonist required to elicit 50% of its maximal effect.
| Target | Species | EC50 Value |
|---|---|---|
| Rev-erbα | Mouse | 21.5 μM |
| REV-ERBα | Human | 20.8 μM |
Luciferase Reporter Assays to Evaluate Transcriptional Modulation
To further investigate the molecular mechanism of this compound's antagonist activity, luciferase reporter assays are utilized. medchemexpress.com These assays are powerful tools for studying the regulation of gene expression. nih.govnih.gov In this system, the promoter of a Rev-erbα target gene, such as Bmal1, is linked to a luciferase reporter gene. medchemexpress.com When Rev-erbα is active, it represses the promoter, leading to low luciferase expression. An antagonist like this compound will block this repression, resulting in an increase in luciferase activity, which can be quantified as a luminescent signal.
Studies have shown that this compound dose-dependently enhances the transcriptional activity of a Bmal1 luciferase reporter, demonstrating its ability to de-repress Rev-erbα target genes. medchemexpress.com
| Reporter Construct | Effect | EC50 Value |
|---|---|---|
| Bmal1 Luciferase Reporter | Enhanced transcriptional activity | 2.05 μM |
In Vivo Preclinical Research Applications of Gsk 2945 Hydrochloride Non Human Models
Impact on Hepatic Cholesterol Metabolism in Wild-Type Models
Preclinical studies using wild-type animal models have demonstrated that GSK 2945 Hydrochloride plays a significant role in modulating the pathways of cholesterol metabolism within the liver.
Research in male C57BL/6 wild-type mice has shown that administration of this compound leads to an increase in the hepatic levels of Cholesterol 7α-hydroxylase (Cyp7a1). medchemexpress.comnih.gov Cyp7a1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is a primary route for cholesterol catabolism in the liver. The upregulation of this enzyme suggests an enhanced conversion of cholesterol into bile acids. medchemexpress.comnih.gov In vitro studies in mouse and human primary hepatocytes complement these findings, showing that GSK 2945 leads to significant increases in the mRNA and protein expression of Cyp7a1. medchemexpress.comnih.gov
| Model | Observation | Reference |
|---|---|---|
| Male C57BL/6 Mice | Increased hepatic Cyp7a1 levels. | medchemexpress.comnih.gov |
| Mouse and Human Primary Hepatocytes (in vitro) | Significant increases in Cyp7a1 mRNA and protein expression. | medchemexpress.comnih.gov |
Concurrent with the increase in hepatic Cyp7a1, studies in wild-type mice have observed a reduction in plasma cholesterol levels following treatment with this compound. medchemexpress.comnih.gov This finding is consistent with the enhanced catabolism of cholesterol in the liver, which would lead to increased clearance of cholesterol from the circulation.
| Model | Observation | Reference |
|---|---|---|
| Male C57BL/6 Mice | Lowered plasma cholesterol levels. | medchemexpress.comnih.gov |
Effects in Hypercholesterolemic Models
Based on a comprehensive review of the available scientific literature, there is no publicly available preclinical data on the effects of this compound in hypercholesterolemic animal models. The following subsections are therefore based on the expected mechanism of action, but lack direct experimental evidence with this specific compound in these models.
No specific data is available for this compound in hypercholesterolemic models.
No specific data is available for this compound in hypercholesterolemic models.
No specific data is available for this compound in hypercholesterolemic models.
Genetic Ablation Studies to Elucidate Pathway Dependency
Genetic ablation, or gene knockout, studies in non-human preclinical models are instrumental in dissecting the dependency of a drug's mechanism of action on specific biological pathways. By selectively deleting a gene, researchers can observe whether the pharmacological effects of a compound like this compound are diminished or completely nullified. This approach provides conclusive evidence for the role of a particular protein or pathway in the compound's observed activity. In the context of this compound, genetic ablation of key downstream targets has been crucial in confirming the precise mechanism by which REV-ERBα antagonism modulates metabolic pathways.
Abrogation of REV-ERBα Regulatory Effects on Cyp7a1 and Cholesterol Metabolism via Hepatic Lrh-1 Deletion
The nuclear receptor REV-ERBα is a transcriptional repressor known to influence the regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov The mechanism for this regulation, however, was not fully understood. Research has identified Liver Receptor Homolog-1 (LRH-1), a known hepatic activator of Cyp7a1, as a direct target gene repressed by REV-ERBα. nih.gov The administration of the REV-ERBα antagonist, GSK 2945, in wild-type mice leads to an increase in hepatic Cyp7a1 expression and a subsequent reduction in plasma cholesterol. nih.gov This effect is paralleled by an increase in both the mRNA and protein levels of LRH-1. nih.gov
To definitively establish that the regulatory effects of REV-ERBα on Cyp7a1 and cholesterol metabolism are mediated through LRH-1, studies were conducted using mice with a conditional deletion of the Lrh-1 gene specifically in the liver (hepatic Lrh-1 deletion). nih.gov In these knockout models, the previously observed effects of REV-ERBα antagonism were completely abolished. nih.gov Treatment with GSK 2945 failed to induce Cyp7a1 expression or lower plasma cholesterol levels in mice lacking hepatic LRH-1. nih.gov
These findings demonstrate a clear pathway dependency. REV-ERBα exerts its regulatory control over Cyp7a1 and cholesterol metabolism by directly repressing the Lrh-1 gene. nih.gov When REV-ERBα is antagonized by GSK 2945, the repression on LRH-1 is lifted, allowing LRH-1 to activate Cyp7a1 expression, which in turn enhances the conversion of cholesterol to bile acids, thereby lowering plasma cholesterol. nih.gov The absence of LRH-1 in the genetic ablation models breaks this chain of events, thus abrogating the metabolic effects of GSK 2945. nih.gov This research concludes that REV-ERBα regulates Cyp7a1 and cholesterol metabolism through its repression of the LRH-1 receptor. nih.gov
Table 1: Effect of Hepatic Lrh-1 Deletion on REV-ERBα Antagonism in Mice
| Genotype | Treatment | Hepatic Lrh-1 Expression | Hepatic Cyp7a1 Expression | Plasma Cholesterol Level |
|---|---|---|---|---|
| Wild-Type | Vehicle | Normal | Baseline | Normal |
| Wild-Type | GSK 2945 | Increased nih.gov | Increased nih.gov | Reduced nih.gov |
| Hepatic Lrh-1 Knockout | Vehicle | Absent nih.gov | Baseline | Normal |
Broader Academic Implications and Future Research Trajectories
GSK 2945 Hydrochloride as a Research Tool for Circadian Biology Studies
The circadian clock, an endogenous 24-hour oscillator, governs a vast array of physiological processes. nih.gov The nuclear receptors REV-ERBα and REV-ERBβ are integral components of this clock, acting as transcriptional repressors of core clock genes, most notably Bmal1. xagena.itjci.org By antagonizing REV-ERBα/β, this compound serves as a powerful tool to dissect the intricate workings of the circadian transcription-translation feedback loop.
Researchers can utilize this compound to precisely manipulate the timing and amplitude of circadian gene expression. This allows for detailed investigations into how disruptions in the molecular clock contribute to various pathologies. For instance, application of REV-ERB modulators can alter the expression of clock-controlled genes, providing insights into the mechanisms that link circadian disruption to sleep disorders and other health issues. drugbank.com The compound enables the study of the specific roles of REV-ERBα and REV-ERBβ in different tissues, helping to unravel the tissue-specific functions of the circadian clock. nih.gov The ability to pharmacologically inhibit REV-ERB provides a more nuanced approach than genetic knockout models, which can sometimes involve developmental compensation.
Contribution to Understanding Metabolic Syndrome and Dyslipidemia Pathogenesis
Metabolic syndrome is a cluster of conditions that includes obesity, hyperglycemia, and dyslipidemia, all of which are significant risk factors for cardiovascular disease. nih.govmdpi.com The circadian clock is intimately linked with metabolic homeostasis, and its disruption is increasingly recognized as a contributor to metabolic disorders. nih.gov REV-ERBα, in particular, has been identified as a key regulator of lipid and glucose metabolism. nih.govfrontiersin.org
This compound, by antagonizing REV-ERB, provides a valuable tool to probe the mechanisms underlying these links. Studies have shown that genetic deletion of REV-ERBα leads to altered lipid metabolism. nih.gov Conversely, pharmacological activation of REV-ERB has been demonstrated to improve metabolic profiles. For example, REV-ERB agonists have been shown to reduce plasma cholesterol and triglycerides in animal models. frontiersin.orgnih.gov Research using REV-ERB modulators has revealed that these receptors regulate the expression of genes involved in cholesterol biosynthesis and transport. nih.gov
The table below summarizes findings from studies on the impact of REV-ERB modulation on plasma lipid levels in a mouse model of dyslipidemia (LDLR null mice), highlighting the potential of targeting this pathway for metabolic diseases.
| Treatment Group | Total Cholesterol Change | LDL-C Change | Triglycerides Change |
| REV-ERB Agonist (SR9009) | ↓ 36% | ↓ 41% | ↓ 40% |
| Data from studies on LDLR null mice treated with a REV-ERB agonist. nih.gov |
Furthermore, investigations into the effects of REV-ERBα knockout on gene expression have provided a deeper understanding of its role in metabolic pathways.
| Gene | Function in Cholesterol Biosynthesis | Change in Expression in REV-ERBα-/- Mice |
| Hmgcs1 | HMG-CoA synthase 1 | ↑ |
| Hmgcr | HMG-CoA reductase | ↑ |
| Mvk | Mevalonate kinase | ↑ |
| Pmvk | Phosphomevalonate kinase | ↑ |
| Mvd | Mevalonate diphosphate (B83284) decarboxylase | ↑ |
| Idi1 | Isopentenyl-diphosphate delta isomerase 1 | ↑ |
| Fdps | Farnesyl diphosphate synthase | ↑ |
| Fft1 | Farnesyl-diphosphate farnesyltransferase 1 | ↑ |
| Sqle | Squalene epoxidase | ↑ |
| Lss | Lanosterol synthase | ↑ |
| Cyp51 | Cytochrome P450, family 51 | ↑ |
| Tm7sf2 | Transmembrane 7 superfamily member 2 | ↑ |
| Ebp | Emopamil binding protein | ↑ |
| Nsdhl | NAD(P) dependent steroid dehydrogenase-like | ↑ |
| Hsd17b7 | Hydroxysteroid 17-beta dehydrogenase 7 | ↑ |
| Sc5d | Sterol-C5-desaturase | ↑ |
| Dhcr7 | 7-dehydrocholesterol reductase | ↑ |
| Dhcr24 | 24-dehydrocholesterol reductase | ↑ |
| Data from hepatic gene expression analysis in REV-ERBα knockout mice. nih.gov |
By using this compound, researchers can further explore the consequences of REV-ERB inhibition on these metabolic pathways, contributing to a more comprehensive understanding of the pathogenesis of metabolic syndrome and dyslipidemia.
Exploration of Nuclear Receptor Ligand Development and Selectivity
The nuclear receptor superfamily represents a major class of drug targets. thno.orgresearchgate.net However, the development of ligands with high specificity and favorable pharmacokinetic profiles presents a significant challenge. thno.orgnih.gov The structural similarity among nuclear receptors can lead to off-target effects, complicating drug development. nih.gov
The development and characterization of compounds like this compound contribute significantly to the broader field of nuclear receptor pharmacology. The optimization of REV-ERB ligands, for instance, has involved medicinal chemistry efforts to improve potency, bioavailability, and selectivity against other nuclear receptors, such as the Liver X Receptors (LXRs). nih.gov These studies provide valuable insights into the structure-activity relationships that govern ligand binding and receptor modulation.
The challenges encountered in developing REV-ERB modulators, such as achieving isoform selectivity (REV-ERBα vs. REV-ERBβ) and tissue-specific effects, are representative of the broader hurdles in targeting nuclear receptors. nih.gov Research on this compound and similar compounds informs strategies for designing more selective and effective drugs for a range of diseases where nuclear receptors play a role.
Potential for Deeper Mechanistic Insights into Gene-Environment Interactions
The circadian clock is a primary mechanism through which organisms adapt their physiology to environmental cues, such as light-dark cycles and feeding schedules. encyclopedia.pub The interaction between an individual's genetic makeup and their environment is a critical determinant of health and disease. REV-ERB, as a core clock component and a sensor of intracellular heme levels, is uniquely positioned at the interface of genetic and environmental inputs. nih.gov
This compound offers a unique opportunity to investigate how environmental factors influence physiology through the REV-ERB signaling axis. For example, researchers can use this compound to study how dietary interventions interact with the circadian clock to regulate metabolism. By inhibiting REV-ERB, one can assess whether the metabolic response to a high-fat diet is altered, thereby dissecting the contribution of this specific clock component to diet-induced obesity. nih.gov
Similarly, this compound can be employed in studies examining the impact of shift work or jet lag on metabolic health. By disrupting REV-ERB function pharmacologically, researchers can mimic aspects of circadian misalignment and investigate the downstream consequences on gene expression and metabolic function. This can help to elucidate the molecular mechanisms by which environmental disruptions of the circadian system contribute to an increased risk of metabolic diseases. encyclopedia.pub Such studies are crucial for developing targeted interventions to mitigate the adverse health effects of modern lifestyles.
Methodological Approaches in Gsk 2945 Hydrochloride Research
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding how GSK 2945 Hydrochloride influences gene and protein expression. These methods allow researchers to quantify changes in target gene transcription and translation, as well as to investigate the direct interaction of its target, REV-ERBα, with DNA.
Quantitative Gene Expression Analysis (mRNA)
To determine the effect of this compound on gene expression, quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a commonly utilized method. This technique allows for the precise measurement of messenger RNA (mRNA) levels of specific genes, providing insights into the transcriptional regulation induced by the compound.
In studies involving this compound, researchers have observed significant increases in the mRNA expression of key metabolic genes. For instance, treatment of mouse and human primary hepatocytes with this compound has been shown to upregulate the mRNA levels of Cyp7a1 (Cholesterol 7α-hydroxylase) and Lrh-1 (Liver receptor homolog-1). medchemexpress.com These findings are crucial as CYP7A1 is the rate-limiting enzyme in bile acid synthesis, and LRH-1 is a known activator of CYP7A1 gene transcription. The upregulation of these genes suggests a mechanism by which this compound modulates cholesterol metabolism.
Protein Level Determination (e.g., Western Blot)
Complementing gene expression analysis, the determination of protein levels is essential to confirm that changes in mRNA translate to functional proteins. Western blotting is a widely used technique for this purpose, allowing for the detection and quantification of specific proteins in a sample.
Consistent with the observed increases in mRNA, studies have demonstrated that treatment with this compound also leads to elevated protein levels of CYP7A1 and LRH-1 in human primary hepatocytes. medchemexpress.com This confirmation at the protein level reinforces the findings from gene expression analysis and provides stronger evidence for the compound's role in modulating these pathways.
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. This method is particularly relevant for studying nuclear receptors like REV-ERBα, the direct target of this compound, as it can reveal how the binding of this receptor to specific gene promoters is affected by the antagonist.
While direct ChIP assay results for this compound are not extensively detailed in currently available literature, the methodology is central to understanding the mechanism of REV-ERBα. For example, ChIP assays have been employed to demonstrate that REV-ERBα can bind to the promoter regions of target genes. A recent study utilized a quantitative ChIP assay to show that REV-ERBα competes with another transcription factor, PET-1, for binding to the promoter of the Tph2 gene. nih.gov This type of assay is critical for elucidating the direct transcriptional repressive functions of REV-ERBα. By using this compound in such an assay, researchers could determine if the antagonist prevents REV-ERBα from binding to its target promoters, thereby de-repressing gene transcription.
Biochemical Assays
Biochemical assays are crucial for assessing the functional consequences of the changes in gene and protein expression induced by this compound. These assays directly measure the enzymatic activity of key proteins in relevant pathways.
Enzymatic Activity Measurements (e.g., CYP7A1 microsomal activity)
Given that this compound increases the expression of CYP7A1, measuring the enzymatic activity of this protein is a critical step in validating its functional effect. The activity of CYP7A1, a microsomal enzyme, can be determined by measuring the conversion of its substrate, cholesterol, to 7α-hydroxycholesterol.
A common method for this is an isotope incorporation assay. nih.gov In this procedure, liver microsomes are incubated with radiolabeled cholesterol, such as [4-¹⁴C]cholesterol. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. nih.govthermofisher.com After a specific incubation period, the reaction is stopped, and the steroids are extracted. The products are then separated by thin-layer chromatography (TLC), and the amount of radiolabeled 7α-hydroxycholesterol is quantified to determine the enzymatic activity. nih.gov This type of assay provides direct evidence that the increased CYP7A1 protein levels resulting from this compound treatment lead to a corresponding increase in its metabolic function.
Cellular Assays
Cellular assays provide a platform to study the effects of this compound in a living cell system, offering insights into its potency and mechanism of action on its target, REV-ERBα.
Luciferase reporter assays are a common tool to study the transcriptional activity of nuclear receptors. In the context of REV-ERBα, a reporter construct containing a luciferase gene under the control of a REV-ERBα target gene promoter, such as Bmal1, can be used. medchemexpress.com When cells containing this reporter are treated with this compound, the compound antagonizes the repressive activity of REV-ERBα, leading to an increase in luciferase expression, which can be quantified by measuring light output. Such assays have demonstrated that GSK 2945 dose-dependently enhances the transcriptional activity of a Bmal1 luciferase reporter. medchemexpress.com
Another sophisticated cellular assay is the mammalian cell-based two-hybrid system. This assay can measure the interaction between REV-ERBα and its co-repressors. In this system, REV-ERBα might be fused to a DNA-binding domain, and a co-repressor to a transcriptional activation domain. The interaction of these two proteins drives the expression of a reporter gene. An antagonist like this compound would be expected to disrupt this interaction, leading to a decrease in reporter gene expression.
Transcriptional Reporter Assays
Transcriptional reporter assays have been a fundamental tool in characterizing the molecular mechanism of GSK 2945. These in vitro systems are essential for quantifying a compound's effect on a specific transcription factor's ability to regulate gene expression. In the case of GSK 2945, these assays were employed to confirm its role as an antagonist of the nuclear receptor Rev-erbα.
Researchers utilized luciferase reporter genes linked to promoters of Rev-erbα target genes. The intensity of light produced by luciferase is directly proportional to the transcriptional activity of the target gene. Studies have shown that GSK 2945 dose-dependently enhances the transcriptional activity of both Rev-erbα itself and a known Rev-erb target, Bmal1. nih.gov This increase in transcriptional activity is indicative of GSK 2945's ability to block the repressive function of Rev-erbα. The half-maximal effective concentration (EC50) for the derepression of the Bmal1 luciferase reporter was determined to be 2.05 μM. nih.gov
Furthermore, experiments in primary mouse and human hepatocytes demonstrated that treatment with GSK 2945 leads to increased mRNA and protein levels of Cyp7a1/CYP7A1 (Cholesterol 7α-hydroxylase) and Lrh-1/LRH-1 (liver receptor homolog-1), a known hepatic activator of Cyp7a1. nih.gov This confirms that the antagonistic activity observed in the reporter assays translates to the modulation of endogenous gene expression in relevant cell types.
| Assay | Target | Observed Effect | Value (EC50) | Reference |
|---|---|---|---|---|
| Luciferase Reporter Assay | Bmal1 | Enhanced transcriptional activity | 2.05 μM | nih.gov |
| Luciferase Reporter Assay | Rev-erbα | Enhanced transcriptional activity | N/A | nih.gov |
Preclinical Animal Model Studies (Non-human)
Biochemical Analysis of Plasma and Liver Metabolites
To understand the in vivo physiological effects of GSK 2945, researchers have conducted preclinical studies in wild-type animal models, specifically C57BL/6 mice. These studies focus on analyzing key biochemical markers in plasma and liver tissue following administration of the compound.
The primary findings from these non-human studies corroborate the in vitro results, demonstrating a clear link between Rev-erbα antagonism and cholesterol metabolism. nih.gov In male C57BL/6 mice treated with GSK 2945, a significant increase in the hepatic levels of the Cyp7a1 enzyme was observed. nih.gov Cyp7a1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids, a major pathway for cholesterol catabolism in the liver.
Consistent with the upregulation of this catabolic pathway, a corresponding decrease in total plasma cholesterol was measured in the treated mice. nih.gov These findings provide strong preclinical evidence that GSK 2945, by antagonizing Rev-erbα, can modulate lipid metabolism, leading to a reduction in circulating cholesterol levels.
| Analyte | Tissue/Fluid | Observed Effect | Reference |
|---|---|---|---|
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Liver | Increased level | nih.gov |
| Cholesterol | Plasma | Lowered level | nih.gov |
Genetic Manipulation and Conditional Knockout Models
The use of genetically modified animal models is a critical methodological approach to validate the target and mechanism of action of a pharmacological agent. In the context of research on Rev-erbα modulators like GSK 2945, animals with genetic deletion or modification of the Nr1d1 gene (which encodes Rev-erbα) are invaluable tools. These models allow scientists to distinguish between on-target effects of the compound and potential off-target activities.
Studies utilizing Rev-erbα global heterozygous (Rev-erbα Het) mice, which have one functional copy of the Nr1d1 gene, have provided insights that complement pharmacological studies. For example, research on lung injury and fibrosis has shown that Rev-erbα Het mice exhibit an exacerbated fibrotic response to insults compared to their wild-type counterparts. nih.govresearchgate.net This genetic evidence, indicating that a reduction in Rev-erbα function worsens the disease phenotype, aligns with the expected outcome of a Rev-erbα antagonist. nih.govresearchgate.net While these specific studies may use other Rev-erbα modulators for comparison, the principle of using genetically manipulated animals to confirm the biological role of the target is a standard and essential practice. nih.govresearchgate.net
By comparing the physiological outcomes in these knockout or conditional knockout models with the effects of GSK 2945 in wild-type animals, researchers can confirm that the compound's actions are indeed mediated through its intended target, Rev-erbα. This approach is fundamental to demonstrating the specificity of the compound and validating its mechanism of action in vivo.
Q & A
Basic Research: What are the recommended methods for synthesizing and characterizing GSK 2945 Hydrochloride to ensure reproducibility?
Answer:
- Synthesis : Use controlled reaction conditions (e.g., temperature, solvent polarity) to form the hydrochloride salt from the free base. Monitor pH to ensure complete protonation.
- Characterization :
- Purity : Employ reverse-phase HPLC with UV detection (e.g., 210–280 nm) and compare retention times against reference standards. Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
- Structural Confirmation : Perform H/C NMR and high-resolution mass spectrometry (HRMS). For hydrochloride salts, confirm the presence of Cl via ion chromatography or elemental analysis.
- Crystallinity : X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to verify crystalline form.
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text or supplementary materials, ensuring reproducibility .
Advanced Research: How can researchers resolve contradictions in pharmacological data for this compound across different cell lines?
Answer:
- Experimental Design :
- Standardize assay conditions (e.g., cell passage number, incubation time, serum concentration) to minimize variability. Include positive/negative controls in every experiment.
- Use orthogonal assays (e.g., Western blot for target engagement alongside cell viability assays) to validate findings.
- Data Analysis :
- Apply statistical methods like ANOVA with post-hoc tests to identify outliers.
- Perform dose-response curve normalization to account for baseline differences between cell lines.
- Cross-reference with public databases (e.g., PubChem, ChEMBL) to compare reported IC values and identify potential confounding factors (e.g., off-target effects).
- QA/QC Practices : Implement protocols from geochemical data QA/QC frameworks, such as batch-wise calibration and inter-laboratory validation, to ensure analytical consistency .
Basic Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for HCl compatibility), lab coats, and safety goggles. Consult glove manufacturer databases (e.g., Ansell Chemical Resistance Guide) for material compatibility .
- Engineering Controls : Use fume hoods for weighing and synthesis steps to prevent inhalation of HCl vapors.
- Emergency Procedures :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Spill Management : Neutralize with sodium bicarbonate and dispose of waste as hazardous material.
- Training : Document SOP-specific training for all lab personnel, including emergency response drills .
Advanced Analytical Chemistry: Which analytical techniques are most effective for quantifying trace impurities in this compound batches?
Answer:
- Impurity Profiling :
- LC-MS/MS : Use electrospray ionization (ESI) in positive-ion mode to detect degradation products or synthesis byproducts at ppm levels.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/oxidative conditions to identify labile impurities.
- Validation : Follow ICH Q3 guidelines for precision, accuracy, and limit of detection (LOD) validation.
- Data Reporting : Tabulate impurity peaks with relative retention times and response factors, referencing acceptance criteria from pharmacopeial standards (e.g., Table 1 in USP monographs) .
Advanced Drug Development: Why is the hydrochloride salt form preferred over the free base for GSK 2945 in preclinical studies?
Answer:
- Physicochemical Advantages :
- Regulatory Considerations : Hydrochloride salts often align with FDA/EMA guidelines for drug substance characterization, simplifying regulatory submissions.
- Methodological Optimization : Perform salt screening (e.g., counterion selection via pH-solubility profiling) early in development to identify optimal salt forms.
Basic In Vivo Studies: What experimental design considerations are critical for evaluating this compound in animal models?
Answer:
- Dose Selection : Conduct pilot studies to establish the maximum tolerated dose (MTD) using escalating doses in rodents.
- Formulation : Use vehicle controls (e.g., saline with 0.1% Tween-80) to ensure compound solubility and minimize excipient toxicity.
- Endpoint Analysis : Include pharmacokinetic (PK) sampling (plasma/tissue) at multiple timepoints to assess absorption and half-life.
- Ethical Compliance : Adhere to ISO 8601 date formatting and anonymized subject IDs in case report forms for traceability .
Advanced Data Interpretation: How should researchers address batch-to-batch variability in this compound’s biological activity?
Answer:
- Root-Cause Analysis :
- Compare impurity profiles (HPLC) and crystallinity (XRD) across batches.
- Test biological activity in parallel assays (e.g., same cell line, same operator) to isolate variability sources.
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate physicochemical properties (e.g., solubility, particle size) with bioactivity outcomes.
- Replication : Use independent synthesis batches and cross-validate findings in ≥2 labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
